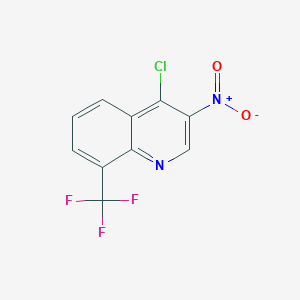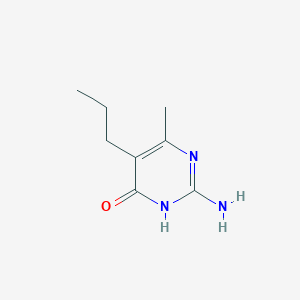
9,10-Dimethoxy-1,2,3,4,6,7,11b,12-octahydro-13H-isoquino(2,1-a)quinolin-13-one
Übersicht
Beschreibung
The compound 9,10-Dimethoxy-1,2,3,4,6,7,11b,12-octahydro-13H-isoquino(2,1-a)quinolin-13-one is a chemical structure that is part of a broader class of compounds known as isoquinolines. These compounds are of significant interest due to their diverse range of biological activities and their presence in numerous natural products and pharmaceuticals.
Synthesis Analysis
The synthesis of related isoquinoline derivatives has been reported in the literature. For instance, a facile synthesis method for 9,10-dimethoxybenzo[6,7]-oxepino[3,4-b]quinolin-13(6H)-one and its derivatives has been developed using intramolecular Friedel-Crafts acylation reactions. This method utilizes polyphosphoric acid as a catalyst and solvent under mild conditions, starting from ethyl 6,7-dimethoxy-2-(phenoxymethyl)quinoline-3-carboxylates followed by hydrolysis with aqueous ethanolic sodium hydroxide solution, yielding good product yields and demonstrating an environmentally friendly character .
Another synthesis approach for a related compound, 9,10-dimethoxy-1,2,3,4,6,7-hexahydro-2,6-methano-11bH-benzo[a]-quinolizine, involves multiple steps including condensation, cyclization, reduction, and fission reactions. This synthesis route highlights the complexity of constructing such intricate molecular frameworks and the necessity for precise control over reaction conditions .
Molecular Structure Analysis
The molecular structure of isoquinoline derivatives is characterized by a fused two-ring system, which can be further modified to yield a variety of complex structures. The presence of dimethoxy groups and the octahydroisoquinoline core in the compound of interest suggests a potential for interaction with biological targets, as modifications to the isoquinoline scaffold can significantly impact the compound's pharmacological properties.
Chemical Reactions Analysis
Isoquinoline derivatives can undergo various chemical reactions, including cyclization and reduction, which are crucial for constructing the core ring system and for further functionalization. The synthesis routes described in the papers involve such reactions, which are essential for the formation of the final products .
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of 9,10-Dimethoxy-1,2,3,4,6,7,11b,12-octahydro-13H-isoquino(2,1-a)quinolin-13-one are not detailed in the provided papers, isoquinoline derivatives generally exhibit properties that make them suitable for pharmaceutical applications. These properties include solubility in organic solvents, potential for strong interaction with biological macromolecules such as DNA, and the ability to inhibit enzymes like topoisomerases, which is a mechanism of action relevant to anticancer activity .
Wirkmechanismus
Eigenschaften
IUPAC Name |
9,10-dimethoxy-1,2,3,4,6,7,11b,12-octahydroisoquinolino[2,1-a]quinolin-13-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO3/c1-22-18-9-12-7-8-20-15-6-4-3-5-13(15)17(21)11-16(20)14(12)10-19(18)23-2/h9-10,16H,3-8,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INEDYLNPEMMYNM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C3CC(=O)C4=C(N3CCC2=C1)CCCC4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5114-73-8 | |
| Record name | NSC160578 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005114738 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC160578 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=160578 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



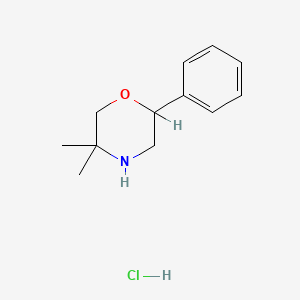
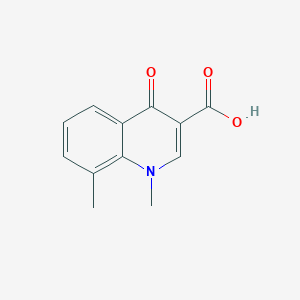


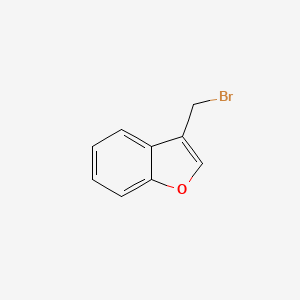
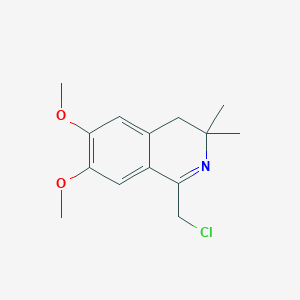
![N-[(4-Chlorophenyl)acetyl]glycine](/img/structure/B3032710.png)
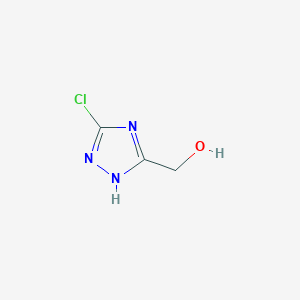
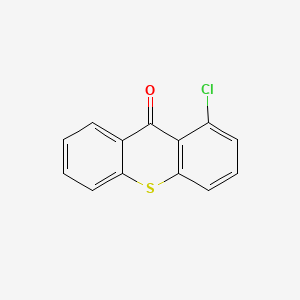
![(3aS,4S,6R,6aR)-4-(Iodomethyl)-6-methoxy-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxole](/img/structure/B3032713.png)
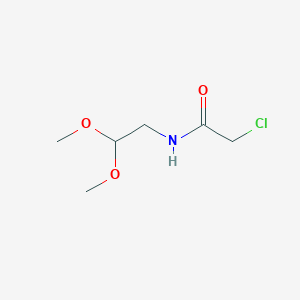
![5-[(3-Chlorophenyl)iminomethyl]-6-hydroxy-1H-pyrimidine-2,4-dione](/img/structure/B3032716.png)
